6-Chloro-8-(trifluoromethyl)chroman-4-one
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Overview
Description
6-Chloro-8-(trifluoromethyl)chroman-4-one is an organic compound with the molecular formula C10H6ClF3O2. It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound is notable for its unique structure, which includes a chloro group and a trifluoromethyl group attached to the chromanone core. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(trifluoromethyl)chroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-2-hydroxyacetophenone with trifluoromethyl ketone in the presence of a base, followed by cyclization to form the chromanone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used
Scientific Research Applications
6-Chloro-8-(trifluoromethyl)chroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-8-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4H-chromen-4-one: Lacks the trifluoromethyl group.
8-(Trifluoromethyl)chroman-4-one: Lacks the chloro group.
6-Bromo-8-(trifluoromethyl)chroman-4-one: Contains a bromo group instead of a chloro group.
Uniqueness
6-Chloro-8-(trifluoromethyl)chroman-4-one is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-chloro-8-(trifluoromethyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJYQBCKGZGACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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